molecular formula C7H12N4O2 B12710617 2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 147419-95-2

2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B12710617
CAS No.: 147419-95-2
M. Wt: 184.20 g/mol
InChI Key: HUGGXQXPUGEXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with dimethylaminoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of different heterocyclic compounds .

Scientific Research Applications

2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,3,4-oxadiazol-2-amine: A precursor in the synthesis of 2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide.

    2-Amino-5-methyl-1,3,4-oxadiazole: Another oxadiazole derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives. This makes it a valuable compound for various research applications.

Properties

CAS No.

147419-95-2

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

2-(dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

InChI

InChI=1S/C7H12N4O2/c1-5-9-10-7(13-5)8-6(12)4-11(2)3/h4H2,1-3H3,(H,8,10,12)

InChI Key

HUGGXQXPUGEXHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)NC(=O)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.